2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
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Overview
Description
2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a complex organic compound featuring an indole nucleus, a benzyl sulfanyl group, and a trichlorophenyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: : Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: : The chlorobenzyl sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as sodium hydrosulfide (NaHS) can be used for substitution reactions.
Major Products Formed
Oxidation: : Indole-3-carboxaldehyde, Indole-3-carboxylic acid.
Reduction: : Amines.
Substitution: : Sulfanyl-substituted indoles.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other indole derivatives, such as indomethacin and tryptophan derivatives. These compounds share the indole nucleus but differ in their substituents and biological activities.
List of Similar Compounds
Indomethacin
Tryptophan derivatives
Other chlorinated indole derivatives
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl4N3S/c22-13-5-3-4-12(8-13)11-29-21-19(15-6-1-2-7-18(15)26-21)27-28-20-16(24)9-14(23)10-17(20)25/h1-10,26H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDOETPWBVFFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=CC=C3)Cl)N=NC4=C(C=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl4N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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